N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound features a trifluoromethyl group, which is often introduced to enhance the biological activity and metabolic stability of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide typically involves the following steps:
Amidation: The formation of the amide bond between the nitro-substituted aromatic amine and the benzoyl chloride derivative.
Reaction Conditions
Nitration: This step usually requires concentrated nitric acid and sulfuric acid as catalysts, with the reaction being carried out at low temperatures to control the rate of nitration.
Amidation: This step often involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale nitration and amidation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can undergo reduction reactions, although these are less common.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Reduction of Nitro Group: The major product would be the corresponding amine derivative.
Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
Chemistry
N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and nitro groups on biological activity. It may serve as a model compound in drug design and development.
Medicine
Industry
In the industrial sector, this compound may be used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide would depend on its specific application. Generally, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the nitro group can participate in redox reactions. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-4-(trifluoromethyl)benzamide: Lacks
Properties
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c1-9-2-7-12(8-13(9)20(22)23)19-14(21)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPUIHMPVYJHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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